2-(3,5-Dimethylphenyl)pyridin-4(1H)-one
Description
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-5-10(2)7-11(6-9)13-8-12(15)3-4-14-13/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQVRZWFCLNGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=O)C=CN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692452 | |
| Record name | 2-(3,5-Dimethylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-51-4 | |
| Record name | 4-Pyridinol, 2-(3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261917-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-Dimethylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)pyridin-4(1H)-one can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylbenzaldehyde with 2-aminopyridine in the presence of an acid catalyst. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the pyridinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)pyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-Dimethylphenyl)pyridin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring allows for π-π interactions with other aromatic systems, enhancing its binding affinity.
Comparison with Similar Compounds
Structural and Functional Analogues
(S)-5-Chloro-3-((3,5-Dimethylphenyl)sulfonyl)-N-(1-Oxo-1-((Pyridin-4-ylmethyl)Amino)Propan-2-yl)-1H-Indole-2-Carboxamide (RS4690)
- Key Features: Core: Indole carboxamide with a 3,5-dimethylphenylsulfonyl group. Substituents: Chlorine at position 5, pyridin-4-ylmethylamino side chain. Molecular Weight: Not explicitly reported, but likely higher than 500 g/mol due to complex structure.
- Activity :
- However, the sulfonyl and indole groups in RS4690 likely improve target affinity but increase molecular complexity. The simpler pyridinone core of 2-(3,5-dimethylphenyl)pyridin-4(1H)-one may offer better pharmacokinetic properties, though potency could be lower.
Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent Compounds)
- Examples :
- 2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Features: Core: Fused pyrido-pyrimidinone system. Substituents: 3,4-Dimethoxyphenyl at position 2; piperazine/diazepane at position 5. Molecular Weight: Estimated >350 g/mol.
- Comparison: The 3,4-dimethoxyphenyl group in these compounds introduces electron-donating methoxy groups, contrasting with the electron-neutral methyl groups in the target compound. The fused pyrido-pyrimidinone core may enhance planar stacking interactions with target proteins compared to the single-ring pyridinone. Piperazine substituents likely improve solubility but increase molecular weight.
2-((3,5-Dimethylphenyl)Amino)-6-Propylpyrimidin-4(1H)-one (CAS 459200-32-9)
- Key Features: Core: Pyrimidinone. Substituents: 3,5-Dimethylphenylamino at position 2; propyl at position 4. Molecular Weight: 257.33 g/mol .
- Activity: No biological data reported.
- Comparison: The amino linker in this compound may allow greater conformational flexibility compared to the direct phenyl attachment in the target compound.
Structural and Pharmacological Data Table
Key Insights from Structural Comparisons
Substituent Effects: 3,5-Dimethylphenyl vs. 3,4-Dimethoxyphenyl: Methyl groups (electron-neutral) may favor hydrophobic interactions, while methoxy groups (electron-donating) could enhance hydrogen bonding. Direct Attachment vs.
Core Structure Implications: Pyridinone (target) vs. Indole (RS4690): The indole core in RS4690 enables additional π-π stacking and hydrogen bonding, critical for DVL1 inhibition . Pyridinone vs. Pyrido-pyrimidinone: The fused ring system in patent compounds increases structural rigidity, possibly enhancing binding to kinases .
Pharmacokinetic Considerations :
- Lower molecular weight analogs (e.g., target compound and CAS 459200-32-9) may exhibit better bioavailability but require functional groups (e.g., sulfonyl in RS4690) to enhance potency.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-(3,5-Dimethylphenyl)pyridin-4(1H)-one, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and cyclization. For analogs like 2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one, steps include:
Coupling of 3,5-dimethylaniline with a pyrimidine precursor under reflux in anhydrous tetrahydrofuran (THF).
Alkylation using propyl bromide with a base (e.g., NaH) at 0–5°C .
- Optimization : Monitor pH (6.5–7.5) and temperature (40–60°C) to enhance selectivity. Use inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Key methods :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.5 ppm).
- HRMS : Confirm molecular weight (e.g., 257.33 g/mol for analogs) .
- IR spectroscopy : Detect carbonyl stretches (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
Q. What in vitro models are suitable for preliminary pharmacological screening?
- Models :
- Receptor binding assays : Radiolabeled ligands (e.g., ³H-serotonin) to assess affinity for serotonin receptors .
- Cancer cell lines : Use 22Rv1 (prostate cancer) or HCT116 (colon cancer) for antiproliferative activity testing via MTT assays .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved across studies?
- Approach :
Standardize assays : Use identical cell lines (e.g., HCT116 vs. SGC-7901) and controls .
Structural validation : Confirm compound purity via HPLC (>95%) and compare with analogs (e.g., pyrimidine vs. pyridinone derivatives) .
Dose-response studies : Establish EC₅₀ values under controlled conditions (e.g., 0.49–7.1 µM for DVL1 inhibitors) .
Q. What computational strategies predict target interactions for this compound?
- Methods :
- Molecular docking : Use PDZ domain structures (PDB: 3CBZ) to model binding to Dishevelled 1 (DVL1) .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2.0 Å over 100 ns) .
- SAR analysis : Compare with derivatives like 6-(4-dimethylaminopiperidin-1-yl)pyrimidin-4(1H)-one to identify critical substituents .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Framework :
Core modifications : Replace pyridinone with pyrimidine or thiazole rings to alter electron density .
Substituent variation : Test methyl (C1–C3) vs. propyl groups at position 6 for steric effects .
Pharmacokinetic profiling : Measure logP (e.g., 2.1–3.5) and metabolic stability in liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
